2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide
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Overview
Description
2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, an oxime moiety, a dimethylamino group, and a phenylacrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide typically involves multiple steps. One common approach is to start with the preparation of the oxime intermediate by reacting 2,4-dichlorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. This intermediate is then subjected to a condensation reaction with 3-(dimethylamino)-N-phenylacrylamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime moiety to an amine.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide involves its interaction with specific molecular targets. The oxime moiety can form hydrogen bonds with enzymes or receptors, while the dichlorobenzyl group may enhance binding affinity through hydrophobic interactions. The dimethylamino group can participate in electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-(3,4-dichlorophenyl)acrylamide
- 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-(4-methylphenyl)acrylamide
Uniqueness
Compared to similar compounds, 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-24(2)12-15(19(25)23-17-6-4-3-5-7-17)11-22-26-13-14-8-9-16(20)10-18(14)21/h3-12H,13H2,1-2H3,(H,23,25)/b15-12-,22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVVFEVSLOCATA-KZGCUNNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)\C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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